{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine

Catalog No.
S12528459
CAS No.
M.F
C11H16BrNO
M. Wt
258.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)...

Product Name

{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine

IUPAC Name

1-(2-bromo-5-propan-2-yloxyphenyl)-N-methylmethanamine

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

InChI

InChI=1S/C11H16BrNO/c1-8(2)14-10-4-5-11(12)9(6-10)7-13-3/h4-6,8,13H,7H2,1-3H3

InChI Key

HAWXABNDEHCQEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Br)CNC

The compound {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine is a complex organic molecule characterized by its unique structure, which includes a brominated phenyl group and an alkoxy substituent. This compound features a bromo group at the 2-position and a propan-2-yloxy group at the 5-position of the phenyl ring, linked to a methylamine moiety. The presence of the bromine atom introduces specific reactivity patterns, while the alkoxy group enhances solubility and potential biological activity.

The chemical behavior of {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine can be influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Alkylation Reactions: The methylamine group can act as a nucleophile in alkylation reactions, potentially forming more complex amine derivatives.
  • Oxidation Reactions: The presence of the amine group allows for oxidation processes, which could lead to the formation of imines or other nitrogen-containing compounds.

These reactions are critical in organic synthesis and can be utilized to modify the compound for specific applications.

Compounds containing amine functional groups, such as {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine, often exhibit significant biological activities. Amines are known for their roles in various physiological processes, including neurotransmission and enzyme regulation. Specifically, this compound may have potential:

  • Antimicrobial Activity: Many amine-containing compounds show effectiveness against bacterial and fungal pathogens.
  • Anticancer Properties: Some studies suggest that structurally similar compounds can inhibit cancer cell proliferation through various mechanisms.
  • Neuroactive Effects: Given its structural features, it may interact with neurotransmitter systems.

The synthesis of {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine typically involves several steps:

  • Bromination of Phenol: Starting from 5-(propan-2-yloxy)phenol, bromination can be achieved using bromine or brominating agents to introduce the bromo group at the desired position.
  • Methylation: The resulting bromo compound can then undergo nucleophilic substitution with methylamine to yield the final product.
  • Purification: The product can be purified using techniques such as recrystallization or chromatography.

These methods are crucial for obtaining high-purity samples for further study.

The unique structure of {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine makes it suitable for various applications:

  • Pharmaceutical Development: Its potential biological activities suggest applications in drug discovery, particularly in developing new antimicrobial or anticancer agents.
  • Chemical Research: It serves as a building block in organic synthesis, allowing chemists to explore new derivatives with enhanced properties.
  • Material Science: The compound may find applications in creating functional materials due to its unique electronic properties.

Studies on the interactions of {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine with biological targets are essential for understanding its pharmacological potential. Interaction studies typically involve:

  • Binding Assays: Evaluating how well the compound binds to specific receptors or enzymes.
  • Cellular Assays: Assessing its effects on cell viability and proliferation in various cell lines.
  • Mechanistic Studies: Investigating the pathways through which it exerts its biological effects.

These studies help elucidate the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine, including:

  • Aniline Derivatives: Such as N,N-dimethyl-aniline, known for their use in dye synthesis and as intermediates in pharmaceuticals.
  • Brominated Phenols: Like 4-bromophenol, which exhibits antimicrobial properties but lacks the amine functionality.
  • Alkoxy-substituted Phenylamines: Such as 4-(isopropoxy)aniline, which may show similar reactivity but different biological profiles.

Comparison Table

Compound NameKey FeaturesBiological Activity
{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amineBrominated phenyl with alkoxy and amine groupsPotential antimicrobial
N,N-dimethyl-anilineSimple amine structureUsed in dyes
4-bromophenolBrominated phenol without amineAntimicrobial
4-(isopropoxy)anilineAlkoxy-substituted anilineVaries by substitution

This table highlights the uniqueness of {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine, particularly its combination of bromination and alkoxy substitution alongside an amine functionality, which may confer distinct biological activities not found in its analogs.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

257.04153 g/mol

Monoisotopic Mass

257.04153 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types